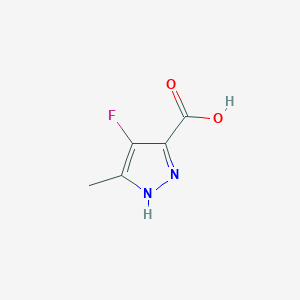

4-fluoro-5-methyl-1H-pyrazole-3-carboxylic acid

Description

Significance of Pyrazole (B372694) Carboxylic Acid Derivatives in Contemporary Chemical Sciences

Pyrazole and its derivatives are important heterocyclic compounds that have been the subject of extensive research due to their wide range of chemical reactivity and biological activities. globalresearchonline.net Pyrazole carboxylic acid derivatives, in particular, are significant scaffolds in the development of new molecules in medicinal chemistry, agrochemistry, and materials science. researchgate.netbenthamdirect.comeurekaselect.com

In the realm of medicinal chemistry, the pyrazole nucleus is a key component in a variety of pharmacologically active agents. nih.gov Compounds containing this scaffold have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidepressant properties. globalresearchonline.netresearchgate.netbenthamdirect.comeurekaselect.com The carboxylic acid functional group often enhances the molecule's ability to interact with biological targets and can be modified to produce esters and amides, further diversifying its potential applications. dergipark.org.tr

In agrochemicals, certain pyrazole carboxamides are known to be potent fungicides. wikipedia.orgmdpi.com These compounds often work by inhibiting the succinate (B1194679) dehydrogenase enzyme in the mitochondrial respiratory chain of fungi. wikipedia.org The versatility of the pyrazole carboxylic acid core allows for systematic modifications to optimize efficacy against specific plant pathogens. mdpi.com

Overview of Research Trajectories for 4-Fluoro-5-methyl-1H-pyrazole-3-carboxylic Acid

While extensive research exists for the broader class of pyrazole carboxylic acids, the specific research trajectory for this compound is more focused. It is primarily valued as a specialized building block or intermediate in the synthesis of more complex molecules. The presence of the fluorine atom, a methyl group, and a carboxylic acid on the pyrazole ring allows for regioselective chemical modifications, making it a useful synthon in organic synthesis.

Although public domain research specifically detailing the synthesis and applications of this compound is not abundant, its structural motifs are present in compounds investigated in patent literature, suggesting its utility in industrial research and development, likely in the creation of proprietary compounds for pharmaceuticals or agrochemicals.

Structural Context within Fluorinated Methylpyrazole Architectures

The chemical architecture of this compound is notable for the strategic placement of its functional groups. The pyrazole ring itself is an aromatic five-membered heterocycle with two adjacent nitrogen atoms. The substituents on this ring significantly influence its chemical properties.

Fluorine Atom: The incorporation of a fluorine atom onto the pyrazole ring has profound effects on the molecule's properties. Fluorine is the most electronegative element, and its presence can alter the acidity, lipophilicity, and metabolic stability of a molecule. olemiss.edu In the context of drug design, fluorination is a common strategy to enhance the binding affinity of a ligand to its target protein and to improve its pharmacokinetic profile. nih.govresearchgate.net The introduction of fluorine can lead to more favorable electronic and bioactive properties compared to their non-fluorinated counterparts. researchgate.net

Carboxylic Acid Group: The carboxylic acid at the 3-position is a key functional group that can act as a hydrogen bond donor and acceptor. It is ionizable, which can affect the molecule's solubility and transport properties. This group also serves as a convenient handle for further chemical modifications, such as the formation of amides and esters, which is a common strategy in the development of fungicides and other bioactive compounds. dergipark.org.trmdpi.com

The combination of these three components on the pyrazole scaffold results in a molecule with a unique set of properties that are of interest for the synthesis of novel chemical entities with tailored biological or material properties. The growing interest in fluorinated pyrazoles in medicinal chemistry, drug discovery, and agrochemistry underscores the importance of understanding the synthesis and reactivity of such structured molecules. nih.govcncb.ac.cnsci-hub.se

Compound Properties

| Property | Value |

| Chemical Formula | C5H5FN2O2 |

| IUPAC Name | This compound |

| Molar Mass | 158.11 g/mol |

| Structure | A pyrazole ring substituted with a fluorine atom at position 4, a methyl group at position 5, and a carboxylic acid group at position 3. |

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-5-methyl-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O2/c1-2-3(6)4(5(9)10)8-7-2/h1H3,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCCITEYZWDUSEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 4 Fluoro 5 Methyl 1h Pyrazole 3 Carboxylic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group at the C3 position of the pyrazole (B372694) ring is a primary site for chemical modification, readily undergoing reactions such as esterification and amidation to produce a wide array of derivatives.

Esterification Reactions

The conversion of 4-fluoro-5-methyl-1H-pyrazole-3-carboxylic acid to its corresponding esters is a fundamental transformation for modifying its solubility, stability, and pharmacokinetic properties. This can be achieved through several standard synthetic protocols.

One common and effective method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. masterorganicchemistry.commasterorganicchemistry.com This equilibrium-driven reaction typically employs an excess of the alcohol to drive the formation of the ester, with common acid catalysts including sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com Microwave-assisted protocols have also been shown to improve yields and reduce reaction times for the esterification of substituted acids. researchgate.net

Alternatively, a two-step procedure involving the activation of the carboxylic acid is frequently employed. The acid is first converted to a more reactive acyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. dergipark.org.trresearchgate.net The resulting 4-fluoro-5-methyl-1H-pyrazole-3-carbonyl chloride can then be reacted with a variety of alcohols, often in the presence of a non-nucleophilic base, to yield the desired ester with high efficiency. dergipark.org.tr This method is particularly useful for reactions with sterically hindered or less reactive alcohols.

Amidation Reactions

The formation of amides from this compound is of significant interest, particularly in the agrochemical field, where pyrazole carboxamides are a major class of succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides. nih.govmdpi.comresearchgate.net Similar to esterification, amidation can be performed via direct or two-step pathways.

Direct amidation involves the coupling of the carboxylic acid with an amine, a reaction that typically requires high temperatures to remove the water byproduct or the use of coupling agents. mdpi.com Modern methods have introduced catalytic systems, such as those based on titanium tetrafluoride (TiF₄), which facilitate the direct formation of amides from carboxylic acids and amines under milder conditions. researchgate.netrsc.org

The more prevalent laboratory and industrial method involves the activation of the carboxylic acid. Conversion to the acyl chloride with thionyl chloride, followed by reaction with a primary or secondary amine, is a robust and widely used strategy for synthesizing pyrazole carboxamides. mdpi.comnih.gov This approach has been used to synthesize a vast library of fungicidal compounds by reacting the pyrazole acyl chloride with various substituted anilines and other amines. nih.govmdpi.com

| Amine Reactant | Coupling Method | Resulting Amide Type |

|---|---|---|

| Substituted Anilines | Acyl Chloride | N-Aryl Amides |

| Benzylamine | Direct Catalytic (e.g., TiF₄) | N-Benzyl Amides |

| Alkyl Amines | Acyl Chloride | N-Alkyl Amides |

| 5-amino-1,3,4-thiadiazole-2-sulfonamide | Acyl Chloride | Heterocyclic Sulfonamide Amides |

Modification of the Pyrazole Ring System

Beyond the carboxylic acid group, the pyrazole ring itself offers opportunities for derivatization, most notably at the N1 nitrogen atom. The electronic properties of the fluorine and methyl substituents play a crucial role in directing the reactivity of the ring.

N-Alkylation and N-Arylation Strategies

For the parent 1H-pyrazole, the N-H proton can be removed by a base, and the resulting pyrazolate anion can be reacted with an alkylating or arylating agent. A significant challenge with asymmetrically substituted pyrazoles, such as the 4-fluoro-5-methyl derivative, is achieving regioselectivity. Alkylation can potentially occur at either the N1 or N2 nitrogen, leading to a mixture of isomers. thieme-connect.com

The outcome of these reactions is often governed by a combination of steric and electronic factors.

Base-Mediated Alkylation : Traditional methods using a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMSO, followed by the addition of an alkyl or aryl halide, are common. acs.org Studies on 3-substituted pyrazoles have shown that these conditions can favor the formation of the N1-substituted product, a selectivity that can be influenced by the steric bulk of the substituent at the adjacent C5 position. acs.orgresearchgate.net

Catalytic Alkylation : More refined methods aim to improve regioselectivity. For instance, magnesium-catalyzed N2-selective alkylation of 3-substituted pyrazoles has been developed, demonstrating that the choice of catalyst can invert the typical selectivity. thieme-connect.com

N-Arylation : Copper- or palladium-catalyzed cross-coupling reactions are powerful methods for N-arylation. organic-chemistry.org These reactions can couple the pyrazole N-H with aryl halides, triflates, or boronic acids. nih.govresearchgate.netpsu.edu The choice of ligand, catalyst, and reaction conditions can be optimized to favor the desired regioisomer. organic-chemistry.org

Influence of Fluorine and Methyl Substituents on Reactivity

The substituents at the C4 and C5 positions have a profound impact on the chemical properties and reactivity of the pyrazole ring.

The fluorine atom at the C4 position is highly electronegative, exerting a strong electron-withdrawing effect through induction. olemiss.edu This effect lowers the electron density of the pyrazole ring, which can influence its susceptibility to electrophilic or nucleophilic attack. The presence of fluorine can also increase the acidity of the N-H proton, facilitating its removal under basic conditions for N-alkylation or N-arylation. Furthermore, fluorine substitution is known to enhance metabolic stability and modulate the lipophilicity of molecules, which are desirable properties in drug and agrochemical design. sci-hub.seresearchgate.net

Formation of Functionalized Derivatives and Analogues

The synthetic reactions described above enable the use of this compound as a versatile building block for a wide range of more complex derivatives and analogues. The combination of modifications at the carboxylic acid moiety and the pyrazole ring nitrogen allows for extensive diversification.

For example, a common synthetic strategy involves first preparing a specific amide derivative via the carboxylic acid (as described in 3.1.2), followed by a subsequent N-alkylation or N-arylation of the pyrazole ring (as in 3.2.1). This multi-step approach allows for the systematic exploration of the chemical space around the core scaffold to optimize for specific biological activities. The development of numerous commercial SDHI fungicides, which are N-aryl amides of substituted pyrazole carboxylic acids, stands as a testament to the power of this derivatization strategy. mdpi.com

Furthermore, the pyrazole ring can be incorporated into larger, fused heterocyclic systems. By choosing appropriate bifunctional reagents to react with the carboxylic acid and the ring nitrogen, complex polycyclic structures can be synthesized, leading to novel chemical entities with unique properties. dergipark.org.tr

| Modification Site | Reaction Type | Resulting Derivative Class |

|---|---|---|

| C3-Carboxylic Acid | Esterification | Pyrazole-3-carboxylate Esters |

| C3-Carboxylic Acid | Amidation | Pyrazole-3-carboxamides |

| N1-Position | Alkylation | 1-Alkyl-4-fluoro-5-methyl-pyrazole-3-carboxylic Acid/Derivatives |

| N1-Position | Arylation | 1-Aryl-4-fluoro-5-methyl-pyrazole-3-carboxylic Acid/Derivatives |

| Multiple Sites | Cyclocondensation | Fused Pyrazole Heterocycles (e.g., Pyrazolopyridazinones) |

Synthesis of Pyrazole Carboxamide Derivatives

Detailed research findings, including reaction conditions, specific amine substrates, and yields for the synthesis of pyrazole carboxamide derivatives starting from this compound, are not available in the searched scientific literature. General approaches to pyrazole carboxamide synthesis typically involve the activation of the carboxylic acid group, for example, by conversion to an acyl chloride, followed by reaction with a primary or secondary amine. Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using various coupling agents. Without specific studies on this compound, a data table of derivatives cannot be generated.

Synthesis of Pyrazole Ester Derivatives

Similarly, specific examples and detailed data regarding the synthesis of pyrazole ester derivatives from this compound could not be found in the available literature. The common method for such a transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. Another method is the reaction of the corresponding acyl chloride with an alcohol. Due to the lack of specific research data for this compound, a data table of its ester derivatives cannot be compiled.

To provide a comprehensive and accurate article as per the user's request, access to proprietary databases or unpublished research specifically focused on the derivatization of this compound would be necessary.

Advanced Spectroscopic and Crystallographic Investigations

Structural Elucidation via X-ray Diffraction

While specific single-crystal X-ray diffraction data for 4-fluoro-5-methyl-1H-pyrazole-3-carboxylic acid is not publicly available, a comprehensive analysis of analogous pyrazole (B372694) carboxylic acid systems provides significant insight into its expected structural parameters and coordination behavior.

Crystal Structure Analysis of Pyrazole Carboxylic Acid Systems

The crystal structures of various substituted pyrazole carboxylic acids have been extensively studied, revealing conserved geometric features. For instance, the analysis of 4-chloro-1H-pyrazole-3-carboxylic acid shows a monoclinic crystal system with the space group C2/c. researchgate.net Similarly, 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid exhibits a complex packing with three independent molecules in the asymmetric unit, a phenomenon known as Z' > 1. cambridge.org

| Compound | Crystal System | Space Group | Key Features | Reference |

|---|---|---|---|---|

| 4-chloro-1H-pyrazole-3-carboxylic acid | Monoclinic | C2/c | Planar pyrazole ring. | researchgate.net |

| 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | Not specified | Not specified | Asymmetric unit contains three independent molecules (Z' = 3). | cambridge.org |

| pyrazole-4-carboxylic acid | Not specified | Not specified | Disorder of NH and OH protons; forms quasi-linear ribbons. | nih.gov |

| 1-benzyl-5-methyl-1H-pyrazole-3-carboxylic acid | Not specified | Not specified | Characterized by XRD; stable molecular structure confirmed by DFT. | nih.gov |

Crystallographic Studies of Metal Complexes Derived from Pyrazole Carboxylic Acids

Pyrazole carboxylic acids are versatile ligands in coordination chemistry due to the presence of multiple donor atoms (two nitrogen atoms of the pyrazole ring and two oxygen atoms of the carboxylate group). researchgate.net This allows them to act as bridging or chelating ligands, forming mononuclear or polynuclear metal complexes. researchgate.netrsc.org

Studies on complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid (H₂MPCA) have shown the formation of both mononuclear complexes, such as [Cd(HMPCA)₂(H₂O)₄], and 3D coordination polymers. rsc.org In the 3D polymer [Cd₃Cl₂(HMPCA)₄(H₂O)₂]·2H₂O, the HMPCA⁻ anions bridge trinuclear cadmium(II) clusters. rsc.org Similarly, complexes synthesized with pyrazole-3-carboxylic acid and pyrazole-4-carboxylic acid have resulted in dinuclear Ni(II) units and 2D-layered structures with binuclear Cu(II) units. researchgate.net The coordination environment of the metal ions varies, with geometries such as five-coordinate and six-coordinate being common. researchgate.net The versatility of pyrazole-based ligands allows for the construction of diverse supramolecular architectures with potential applications in catalysis and materials science. rsc.orgnih.gov

| Ligand | Metal Ion | Complex Formula | Structural Feature | Reference |

|---|---|---|---|---|

| 3-methyl-1H-pyrazole-4-carboxylic acid | Cd(II) | [Cd(HMPCA)₂(H₂O)₄] | Mononuclear complex | rsc.org |

| 3-methyl-1H-pyrazole-4-carboxylic acid | Cd(II) | [Cd₃Cl₂(HMPCA)₄(H₂O)₂]·2H₂O | 3D coordination polymer | rsc.org |

| pyrazole-3-carboxylic acid | Ni(II) | {[Ni₂(3-PCA)₂(DMAP)₄(H₂O)₂]·2H₂O}₂ | Dinuclear complex | researchgate.net |

| pyrazole-4-carboxylic acid | Cu(II) | [Cu₂(4-PCA)₂(2,2′-bpy)₂·2H₂O]n | 2D-layered structure | researchgate.net |

Supramolecular Assembly and Hydrogen Bonding Networks in Pyrazole Systems

The solid-state architecture of pyrazole derivatives is predominantly governed by hydrogen bonding and other non-covalent interactions, which dictate the molecular packing and resulting material properties.

Self-Assembly Patterns in the Solid State

The N-H group of the pyrazole ring and the carboxylic acid moiety are excellent hydrogen bond donors, while the pyridine-like nitrogen atom and the carboxyl oxygen atoms are effective acceptors. mdpi.comnih.gov This functionality drives the self-assembly of pyrazole carboxylic acids into robust supramolecular structures. semanticscholar.org

A common and highly stable motif is the carboxylic acid dimer, formed through a pair of O—H⋯O hydrogen bonds, creating a characteristic R²₂(8) graph set notation. cambridge.org Beyond this, pyrazole rings themselves frequently self-assemble via N—H⋯N hydrogen bonds. nih.gov These interactions can lead to the formation of various well-defined aggregates, including dimers, trimers, tetramers, and extended one-dimensional chains known as catemers. mdpi.comresearchgate.net In the crystal structure of 1-(3-Chloro-2-pyridyl)-3-methyl-1H-pyrazole-5-carboxylic acid, for example, intermolecular O—H⋯N hydrogen bonds link molecules into extended chains. researchgate.net The interplay between the carboxylic acid dimerization and the pyrazole N—H⋯N interactions results in complex and highly organized three-dimensional networks. cambridge.orgnih.gov

Influence of Substituents on Supramolecular Architectures

The nature and position of substituents on the pyrazole ring have a profound impact on the resulting supramolecular architecture. mdpi.com Steric and electronic properties of substituents like the fluoro and methyl groups in this compound are expected to modulate the hydrogen bonding patterns.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of pyrazole (B372694) derivatives. nih.gov For molecules like 4-fluoro-5-methyl-1H-pyrazole-3-carboxylic acid, DFT methods are used to optimize the molecular geometry to its most stable conformation and to calculate various electronic properties. nih.gov

A key aspect of these studies is the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's electronic stability and chemical reactivity. nih.gov A larger energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps visualize the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov For this compound, the MEP map would likely show negative potential (red/yellow areas) around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the pyrazole ring, indicating these as sites for electrophilic attack. Positive potential (blue areas) would be expected around the acidic proton of the carboxyl group and the N-H proton, highlighting them as sites for nucleophilic attack.

Table 1: Representative Quantum Chemical Parameters

| Parameter | Description | Typical Significance for Pyrazole Systems |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of the molecule. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of the molecule. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | A large gap implies high kinetic stability and low chemical reactivity. nih.gov |

| Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating reactivity. |

| Dipole Moment (μ) | Measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

Reaction Mechanism Elucidation and Pathway Analysis

Theoretical studies play a crucial role in understanding the mechanisms of reactions involving pyrazole-3-carboxylic acids. The synthesis of this class of compounds often involves the cyclocondensation reaction between a 2,3-furandione (B3054831) derivative and a hydrazine (B178648). dergipark.org.tr Computational analysis can model the energy profile of this reaction, identifying transition states and intermediates to clarify the pathway. The reaction is typically initiated by a nucleophilic attack from the hydrazine onto the furan (B31954) cycle. researchgate.net

Once this compound is formed, its carboxylic acid moiety serves as a versatile handle for further functionalization. A common pathway involves converting the carboxylic acid into a more reactive acid chloride by treating it with reagents like thionyl chloride (SOCl₂). dergipark.org.tr This highly reactive intermediate can then readily react with various nucleophiles. dergipark.org.tr For instance, reaction with alcohols via the Schotten-Baumann method yields the corresponding esters, while reactions with amines or ureas produce amide or carbo-urea derivatives, respectively. dergipark.org.tr

Computational models can elucidate the mechanisms of these subsequent reactions, calculating activation energies and predicting the feasibility of different synthetic routes. This allows for a deeper understanding of substituent effects on reaction rates and outcomes.

Conformational Analysis and Tautomerism in Pyrazole Systems

For unsymmetrically substituted pyrazoles such as this compound, prototropic tautomerism is a key consideration. This phenomenon involves the migration of the proton on the pyrazole ring between the two nitrogen atoms (N1 and N2). This results in two distinct tautomeric forms which can coexist in equilibrium. researchgate.net

Computational methods can be used to calculate the relative energies of these tautomers, thereby predicting which form is more stable. researchgate.net The stability is influenced by the electronic effects of the substituents on the ring. For example, in 3(5)-methylpyrazole, calculations have shown that the 3-methyl tautomer is slightly more stable than the 5-methyl form. researchgate.net The fluorine, methyl, and carboxylic acid groups on the target molecule would similarly influence the tautomeric equilibrium.

Conformational analysis focuses on the different spatial arrangements of the atoms that can be achieved through rotation around single bonds. For this compound, a key rotational barrier is that of the carboxylic acid group relative to the pyrazole ring. Quantum chemical calculations can determine the potential energy surface for this rotation, identifying the lowest-energy (most stable) conformers. iu.edu.sa The planarity of the system and the potential for intramolecular hydrogen bonding between the carboxylic acid proton and a ring nitrogen atom are important factors in determining the preferred conformation.

Prediction of Molecular Interactions and Ligand Binding Affinity

Computational techniques, particularly molecular docking, are essential for predicting how this compound might interact with biological macromolecules, such as enzymes or receptors. mdpi.comekb.eg These simulations place the ligand into the active site of a target protein to predict its binding orientation and affinity.

The structural features of this compound suggest it can participate in several key types of interactions:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (via the -OH proton) and acceptor (via both oxygen atoms). The N-H group of the pyrazole ring is also a hydrogen bond donor, while the sp²-hybridized nitrogen atom is an acceptor. nih.gov These features allow for strong, directional interactions with amino acid residues like tyrosine, serine, and histidine in a protein's active site. mdpi.com

Hydrophobic Interactions: The 5-methyl group provides a nonpolar region that can engage in favorable hydrophobic or van der Waals interactions with nonpolar amino acid residues such as leucine, valine, and isoleucine. nih.gov

Halogen Bonding: The 4-fluoro substituent, although a weak halogen bond donor, can still participate in electrostatic interactions within a binding pocket.

By calculating a binding score based on these interactions, docking studies can estimate the binding affinity of the molecule. This information is critical in the early stages of drug discovery for prioritizing compounds for further investigation. ukqsar.org Quantum mechanical calculations can further refine these predictions by providing a more accurate description of the interaction energies between the ligand and the protein. ukqsar.org

Table 2: Potential Molecular Interactions for Ligand Binding

| Functional Group on Ligand | Potential Interaction Type | Potential Interacting Amino Acid Residues |

| Carboxylic Acid (-COOH) | Hydrogen Bond Donor/Acceptor, Ionic Interaction | Arg, Lys, His, Ser, Thr, Tyr |

| Pyrazole N-H | Hydrogen Bond Donor | Asp, Glu, Gln, Asn, Ser |

| Pyrazole Ring Nitrogen | Hydrogen Bond Acceptor | Arg, Lys, His, Ser, Gln |

| 5-Methyl Group (-CH₃) | Hydrophobic / van der Waals | Ala, Val, Leu, Ile, Phe, Pro |

| 4-Fluoro Group (-F) | Weak Hydrogen Bond Acceptor, Halogen Bond | Gly, Ser, Thr |

Coordination Chemistry of 4 Fluoro 5 Methyl 1h Pyrazole 3 Carboxylic Acid

Synthesis of Metal-Organic Complexes and Coordination Polymers

There is currently no available scientific literature detailing the synthesis of metal-organic complexes or coordination polymers using 4-fluoro-5-methyl-1H-pyrazole-3-carboxylic acid as a ligand.

Investigation of Ligand Binding Modes and Coordination Geometries

As no metal complexes of this compound have been synthesized and characterized, there is no information on its ligand binding modes or the coordination geometries it adopts.

Structural Diversity of Metal-Pyrazole Carboxylate Complexes

The structural diversity of metal complexes derived from this compound remains unknown due to the lack of reported crystal structures.

Functional Attributes of Coordination Compounds (e.g., luminescence, electrocatalysis)

The functional attributes, such as luminescence and electrocatalysis, of coordination compounds based on this compound have not been investigated.

Academic Applications of 4 Fluoro 5 Methyl 1h Pyrazole 3 Carboxylic Acid Scaffolds

Strategic Utility in Medicinal Chemistry Research

In medicinal chemistry, pyrazole (B372694) derivatives are integral to the development of novel therapeutic agents. Their structural framework is present in several clinically approved drugs, highlighting their importance in drug design. nih.gov The 4-fluoro-5-methyl-1H-pyrazole-3-carboxylic acid core, in particular, offers a valuable starting point for creating compounds with finely tuned pharmacological profiles.

The synthesis of pyrazole derivatives is a well-established area of organic chemistry, with numerous methods available for constructing the core ring and introducing diverse substituents. A common approach involves the Vilsmeier-Haack reaction of phenyl hydrazones to produce 1-aryl-1H-pyrazole-4-carbaldehyde derivatives, which can then be further modified. scispace.com Another versatile method is the multi-component reaction, which allows for the efficient, one-pot synthesis of highly substituted pyrazoles from simple starting materials like aldehydes, malononitrile, a beta-ketoester, and hydrazine (B178648) hydrate. nih.gov

For instance, new 3-substituted phenyl-5-(3,4,5-trihydroxyphenyl)-4H-pyrazole-4-carbaldehydes have been synthesized by reacting hydrazones with substituted aromatic ketones using phosphoryl trichloride (B1173362) in dimethylformamide. chemmethod.com Similarly, pyrazole carboxamide derivatives are often synthesized via peptide coupling reactions between a pyrazole carboxylic acid and various amines using reagents like HOBt/EDC.HCl. These synthetic strategies enable the creation of large libraries of pyrazole-based compounds for biological screening.

The inherent reactivity of the pyrazole core and its functional groups allows for extensive structural modifications. The carboxylic acid group on the this compound scaffold is particularly important, as it can be readily converted into amides, esters, and other functional groups, leading to the generation of diverse derivatives with a wide range of biological activities. mdpi.com

Derivatives of pyrazole scaffolds have been shown to interact with a multitude of biological targets, primarily through enzyme inhibition. The pyrazole ring is a key building block in the development of inhibitors for protein kinases (PKs), which are crucial targets in oncology. mdpi.com Of the 74 small molecule protein kinase inhibitors approved by the US FDA, eight contain a pyrazole ring, including Crizotinib and Ruxolitinib. mdpi.comnih.gov

Specific examples of enzyme inhibition by pyrazole-based compounds include:

β-Secretase (BACE1): As a key enzyme in the production of amyloid-β peptides associated with Alzheimer's disease, BACE1 is a major therapeutic target. Structure-based design has led to the development of novel pyrazole-containing inhibitors of BACE1. nih.gov

VEGFR-2: Vascular endothelial growth factor receptor 2 (VEGFR-2) is critical for angiogenesis, a process vital for tumor growth. Pyrazole-based scaffolds have been synthesized and evaluated as potent VEGFR-2 inhibitors for cancer treatment. rsc.org One study identified compound 3i, a 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-one derivative, as a highly effective VEGFR-2 inhibitor with an IC50 value of 8.93 nM, nearly three times more active than the reference drug Sorafenib. rsc.org

Cyclooxygenase-2 (COX-2): Pyrazole derivatives have been designed as selective COX-2 inhibitors, which are important for treating inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

Succinate (B1194679) Dehydrogenase (SDH): In the agrochemical field, amides derived from 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid are a major class of fungicides that act by inhibiting the enzyme succinate dehydrogenase in the mitochondrial respiratory chain. mdpi.com

Bacterial Enzymes: Pyrazole derivatives have been investigated as potential antibiotics by targeting essential bacterial enzymes. One such target is N-succinyl-L,L-2,6-diaminopimelic acid desuccinylase (DapE), where pyrazole thioether scaffolds have been used to create inhibitors. nih.gov

Table 1: Examples of Enzyme Inhibition by Bioactive Pyrazole Derivatives

| Compound Class | Enzyme Target | Mechanism of Action | Example Inhibitory Activity | Reference |

|---|---|---|---|---|

| Pyrazole-thiazole derivatives | β-Secretase (BACE1) | Enzyme Inhibition | Inhibitor 4c : Ki = 0.25 nM | nih.gov |

| Phenylhydrazono-1H-pyrazol-5(4H)-ones | VEGFR-2 | Enzyme Inhibition | Compound 3i : IC50 = 8.93 nM | rsc.org |

| Pyrano[2,3-c]pyrazole derivatives | COX-2 | Enzyme Inhibition | Compound 6k : ED50 = 0.8575 mmol/kg (in vivo anti-inflammatory) | nih.gov |

| Pyrazole thioether derivatives | DapE (bacterial) | Enzyme Inhibition | Reported as a novel series of DapE inhibitors | nih.gov |

| Pyrazole-based benzoyl derivatives | 4-hydroxyphenylpyruvate dioxygenase (HPPD) | Enzyme Inhibition | Compound Z9 : IC50 = 0.05 µM | nih.gov |

Structure-based drug design is a powerful strategy that utilizes the three-dimensional structure of a biological target to design potent and selective inhibitors. This approach has been successfully applied to pyrazole scaffolds. For example, in the development of BACE1 inhibitors, an X-ray crystal structure of an inhibitor bound to the enzyme was used to design novel P2-P3 ligands containing pyrazole and thiazole (B1198619) moieties. nih.gov This modeling revealed critical interactions in the active site, such as hydrogen bonds between the inhibitor and the catalytic aspartic acid residues (Asp32 and Asp228), and allowed for the optimization of ligands to fill hydrophobic pockets like the S3 subsite. nih.gov

Similarly, docking studies have supported the development of VEGFR2 inhibitors. rsc.org By modeling the binding of pyrazole derivatives within the VEGFR2 active site, researchers can rationalize the observed structure-activity relationships and design new compounds with improved binding affinity. rsc.org Molecular docking was also employed to understand how pyrazole carboxamide fungicides interact with key residues in the binding cavity of their target enzyme, succinate dehydrogenase (SDH). mdpi.com These computational approaches are indispensable for optimizing lead compounds and enhancing their potency and selectivity.

Contributions to Agrochemical Research and Development

The pyrazole core is a cornerstone in the agrochemical industry, forming the basis of numerous commercial pesticides. Specifically, amides derived from pyrazole carboxylic acids have proven to be exceptionally effective as fungicides and herbicides.

A prominent class of fungicides is the succinate dehydrogenase inhibitors (SDHIs), which target complex II in the mitochondrial respiratory chain of fungi. mdpi.com Many of the most successful modern SDHIs are based on the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amide structure, which is a close analog of the 4-fluoro-5-methyl scaffold. mdpi.comwikipedia.org Commercial fungicides in this class include Bixafen, Fluxapyroxad, and Benzovindiflupyr. mdpi.com These compounds are highly effective against major crop diseases, such as those caused by Alternaria species. wikipedia.org Research in this area focuses on synthesizing novel amide derivatives and testing their activity against a panel of phytopathogenic fungi like Rhizoctonia solani and Botrytis cinerea. mdpi.com

Pyrazole derivatives have also been extensively developed as herbicides. bohrium.com A key target for pyrazole-based herbicides is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov Researchers have designed and synthesized pyrazole derivatives containing a benzoyl scaffold that show potent inhibition of HPPD and excellent herbicidal activity. nih.gov For example, compound Z21 exhibited superior pre-emergence control of Echinochloa crusgalli compared to the commercial herbicides topramezone (B166797) and mesotrione. nih.gov

Another novel herbicide target is transketolase (TK), an enzyme in the Calvin cycle essential for plant photosynthesis. nih.gov Pyrazole amide derivatives have been designed as potential TK inhibitors. Bioassays showed that compounds like 6ba and 6bj provided excellent root inhibition of weeds such as Digitaria sanguinalis and Setaria viridis. nih.gov Research continues to explore new pyrazole structures and formulations to improve efficacy, crop safety, and spectrum of activity for both pre- and post-emergence applications. nih.govbohrium.com

Table 2: Herbicidal Activity of Selected Pyrazole Derivatives

| Compound | Target Weed | Application | Efficacy | Reference |

|---|---|---|---|---|

| Z21 (HPPD Inhibitor) | Echinochloa crusgalli | Pre-emergence | 69.6% root inhibition | nih.gov |

| Z5, Z15, Z20, Z21 (HPPD Inhibitors) | Various weeds | Post-emergence (150 g ai/ha) | Excellent activity with high crop safety for maize, cotton, and wheat | nih.gov |

| 6ba, 6bj (TK Inhibitors) | Digitaria sanguinalis | Foliar spray (150 g ai/ha) | ~80% inhibition | nih.gov |

| 6a, 6c | Setaria viridis | Post-emergence | 50% inhibition, superior to pyroxasulfone | bohrium.com |

| 3-1, 3-7 (Isothiocyanates) | Echinochloa crusgalli, Cyperus iria, etc. | Foliar spray | Strong inhibitory activities | mdpi.com |

Investigations into Fungicide Potential

While direct and extensive research specifically documenting the fungicidal properties of this compound is not widely published, the potential of this scaffold in the agricultural sector is significant when viewed in the context of structurally related compounds. The pyrazole carboxamide class of fungicides is a cornerstone of modern crop protection, with numerous commercial products demonstrating broad-spectrum activity against a variety of plant pathogens. mdpi.comnih.govresearchgate.net

A closely related and extensively studied analogue, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, serves as a key intermediate in the synthesis of several highly successful succinate dehydrogenase inhibitor (SDHI) fungicides. wikipedia.org These fungicides act by disrupting the mitochondrial respiration of fungal pathogens. researchgate.net The commercial success of fungicides derived from this related pyrazole carboxylic acid, such as Fluxapyroxad, underscores the toxophoric importance of the fluorinated methyl-pyrazole carboxamide core. wikipedia.org

Research into novel pyrazole carboxamide derivatives continues to be an active area of investigation. Studies on various analogues demonstrate that modifications to the pyrazole ring, including the nature and position of substituents, can significantly influence the antifungal activity and spectrum of the resulting compounds. nih.govmdpi.comnih.govnih.gov For instance, the introduction of different substituents on the pyrazole ring can modulate the compound's binding affinity to the target enzyme and its systemic properties within the plant.

The fungicidal potential of derivatives of this compound can be inferred from these structure-activity relationships. The presence of the fluorine atom and the methyl group on the pyrazole ring is expected to influence the electronic and steric properties of the molecule, which in turn could impact its biological activity. Further research, involving the synthesis and screening of amide derivatives of this compound against a panel of phytopathogenic fungi, is warranted to fully elucidate its potential in this domain.

Below is a table summarizing the fungicidal activity of some pyrazole carboxamide derivatives, illustrating the general potential of this class of compounds.

| Compound/Derivative Class | Target Fungi | Observed Activity |

| Pyrazole Carboxamides (General) | Alternaria porri, Marssonina coronaria, Cercospora petroselini, Rhizoctonia solani | Notable antifungal activity observed in vitro. nih.gov |

| Isoxazolol Pyrazole Carboxylate | Rhizoctonia solani | Significant antifungal activity with an EC50 value of 0.37 μg/mL. nih.gov |

| 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide derivatives | Seven types of phytopathogenic fungi | Moderate to excellent in vitro antifungal activity. mdpi.com |

| Pyrazole Analogues with Aryl Trifluoromethoxy Group | Fusarium graminearum | High activity, with one compound showing an EC50 value of 0.0530 μM. nih.gov |

Integration in Materials Science Applications

The unique molecular architecture of this compound suggests its potential as a versatile building block in the field of materials science. Pyrazole derivatives, in general, are recognized for their utility in the development of advanced polymers, functional coatings, and composites due to their thermal stability, coordination properties, and potential for introducing specific functionalities. mdpi.comresearchgate.netglobalresearchonline.net

Pyrazole-containing polymers are an emerging class of materials with a wide range of potential applications. mdpi.com The pyrazole nucleus can be incorporated into polymer backbones or as pendant groups, imparting unique properties to the resulting materials. The bifunctional nature of this compound, with its carboxylic acid group and the reactive sites on the pyrazole ring, makes it a candidate for polymerization reactions.

For instance, the carboxylic acid group can be used for polyester (B1180765) or polyamide formation, while the pyrazole ring can participate in coordination with metal ions to form coordination polymers or metal-organic frameworks (MOFs). The fluorine and methyl substituents can further tune the properties of the resulting polymers, such as their solubility, thermal stability, and hydrophobicity. While specific research on polymers derived from this compound is limited, the broader field of pyrazole-containing polymers provides a strong basis for its potential in this area. mdpi.com

The properties of this compound also suggest its utility in the formulation of functional coatings and composites. The pyrazole moiety is known to exhibit corrosion-inhibiting properties, and its incorporation into coating formulations could enhance the protection of metallic surfaces. bohrium.com The fluorine atom can impart hydrophobic and oleophobic properties to a surface, leading to coatings with self-cleaning or anti-fouling characteristics.

Furthermore, this pyrazole derivative could be used as a functional filler or additive in composite materials. Its incorporation could improve the thermal stability, flame retardancy, or mechanical properties of the composite. The development of pyrazole-based nanocomposites, where the pyrazole derivative is interfaced with nanoparticles, is another promising avenue of research. nih.gov

Role in Supramolecular Chemistry and Nanomaterials

The ability of this compound to participate in non-covalent interactions, particularly hydrogen bonding, makes it a valuable component in the field of supramolecular chemistry and the construction of nanomaterials.

The presence of both a hydrogen bond donor (N-H of the pyrazole ring) and acceptor (the pyridinic nitrogen of the pyrazole ring), as well as the carboxylic acid group which can also form strong hydrogen bonds, allows this compound to form well-defined supramolecular structures. researchgate.netnih.govresearchgate.net Pyrazole derivatives are known to self-assemble into various motifs, including dimers, trimers, and catemers, through intermolecular N-H···N hydrogen bonds. mdpi.comnih.gov

The carboxylic acid group can form robust dimeric synthons, further directing the assembly of extended networks. The interplay of these different hydrogen bonding interactions can lead to the formation of complex and predictable supramolecular frameworks in the solid state. researchgate.netnsf.govmdpi.comresearchgate.net The fluorine and methyl substituents can also influence the crystal packing through weaker interactions, providing a means to fine-tune the resulting supramolecular architecture. nih.gov

| Supramolecular Motif | Key Interactions | Resulting Structure |

| Pyrazole-Pyrazole | N-H···N hydrogen bonds | Dimers, trimers, catemers (chains) researchgate.netmdpi.comnih.gov |

| Carboxylic Acid-Carboxylic Acid | O-H···O hydrogen bonds | Centrosymmetric dimers mdpi.com |

| Pyrazole-Carboxylic Acid | N-H···O or O-H···N hydrogen bonds | Heterodimeric synthons |

The self-assembly of this compound can be harnessed to create functional materials at the nanoscale. The formation of ordered supramolecular structures can be used to template the growth of nanomaterials or to create porous frameworks for gas storage or separation. Pyrazole derivatives have been utilized in the synthesis of nanoparticles and nanocomposites, where the pyrazole moiety can act as a stabilizing agent or a directing group. nih.govresearchgate.netbohrium.com

Furthermore, the self-assembly process can be influenced by external stimuli, leading to the development of responsive materials. For instance, changes in pH or the introduction of specific guest molecules could potentially disrupt or alter the hydrogen-bonding network, leading to a change in the material's properties. The ability of pyrazole derivatives to block the self-assembly of viral proteins also highlights the potential for designing bioactive self-assembled systems. nih.gov

Future Perspectives and Research Challenges

Advancements in Synthetic Methodologies for Fluorinated Pyrazole (B372694) Carboxylic Acids

The synthesis of fluorinated pyrazole carboxylic acids is a dynamic area of research, with continuous efforts to develop more efficient, selective, and sustainable methods. Traditional synthetic routes often involve the cyclocondensation of fluorinated 1,3-dicarbonyl compounds with hydrazines. unf.edu However, recent advancements have focused on late-stage fluorination and novel cyclization strategies.

One promising approach is the direct C-H fluorination of a pre-formed pyrazole ring. sci-hub.se The use of electrophilic fluorinating agents, such as Selectfluor®, has been shown to be effective for the synthesis of 4-fluoropyrazoles. scispace.comresearchgate.net Microwave-assisted synthesis has also emerged as a valuable tool, often leading to shorter reaction times and improved yields. scispace.com

Furthermore, continuous flow synthesis is being explored as a scalable and safe method for the preparation of fluorinated pyrazoles, offering precise control over reaction parameters. researchgate.net The development of novel catalytic systems, including those based on transition metals, is also a key area of research, aiming to achieve regioselective fluorination under milder conditions. nih.gov For a compound like 4-fluoro-5-methyl-1H-pyrazole-3-carboxylic acid, these advanced methodologies could provide more efficient and selective synthetic pathways, overcoming challenges associated with traditional multi-step syntheses.

| Methodology | Description | Potential Advantages | References |

|---|---|---|---|

| Classical Cyclocondensation | Reaction of fluorinated 1,3-dicarbonyl precursors with hydrazines. | Well-established and versatile. | unf.edu |

| Late-Stage C-H Fluorination | Direct fluorination of a pre-formed pyrazole ring using electrophilic fluorinating agents. | Atom-economical and allows for late-stage modification of complex molecules. | sci-hub.sescispace.comresearchgate.net |

| Microwave-Assisted Synthesis | Utilization of microwave irradiation to accelerate reaction rates. | Reduced reaction times and often improved yields. | scispace.com |

| Continuous Flow Synthesis | Performing reactions in a continuous stream, offering precise control over conditions. | Scalability, improved safety, and potential for automation. | researchgate.net |

| Catalytic Fluorination | Use of transition metal or organocatalysts to facilitate regioselective fluorination. | Milder reaction conditions and high selectivity. | nih.gov |

Expanding the Scope of Bioactive Pyrazole Scaffolds

Fluorinated pyrazole carboxylic acids are well-established as privileged scaffolds in the agrochemical and pharmaceutical industries. The introduction of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, a concept often referred to as "bioisosterism". nih.gov Many commercially successful fungicides are based on pyrazole carboxamide structures, which act as succinate (B1194679) dehydrogenase inhibitors (SDHIs). elsevierpure.commdpi.com

Future research in this area will likely focus on the synthesis and biological evaluation of a library of derivatives of this compound. Structure-activity relationship (SAR) studies will be crucial to understand how modifications to the core structure impact its efficacy as, for example, a fungicide or a therapeutic agent. researchgate.net The exploration of this scaffold in medicinal chemistry could lead to the discovery of new drug candidates for a range of diseases. nih.gov

| Application Area | Mechanism of Action (Example) | Key Structural Features | References |

|---|---|---|---|

| Agrochemicals (Fungicides) | Succinate Dehydrogenase Inhibition (SDHI) | Pyrazole carboxamide core, often with difluoromethyl or trifluoromethyl groups. | elsevierpure.commdpi.com |

| Pharmaceuticals | Enzyme inhibition, receptor modulation. | Varied, with fluorine substitution enhancing pharmacokinetic properties. | nih.govacs.org |

| Antibacterial Agents | Inhibition of essential bacterial enzymes. | Often feature aromatic substitutions on the pyrazole ring. | researchgate.net |

Innovations in Material and Coordination Chemistry Applications

Beyond their biological applications, pyrazole carboxylic acids are versatile ligands in coordination chemistry and have potential applications in materials science. The nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylic acid group can coordinate with a wide range of metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). researchgate.netunf.edu

The presence of a fluorine atom in the 4-position of the pyrazole ring in this compound could introduce unique properties to the resulting metal complexes. The high electronegativity of fluorine can influence the electronic structure of the ligand and, consequently, the properties of the coordinated metal center. This could lead to materials with novel magnetic, optical, or catalytic properties. eurekaselect.com

Fluorinated MOFs, for instance, have shown promise in gas storage and separation due to their modified pore environments. elsevierpure.com The hydrophobicity imparted by fluorine can also be advantageous in certain applications. Future research could explore the use of this compound as a building block for the synthesis of novel MOFs and coordination polymers with tailored functionalities. These materials could find applications in areas such as catalysis, sensing, and drug delivery. unf.edu

Emerging Research Areas and Interdisciplinary Connections

The future of research on this compound and related compounds is likely to be characterized by increasing interdisciplinarity. The integration of computational chemistry with experimental synthesis and biological testing is becoming increasingly important. unf.eduelsevierpure.comunf.edu Computational studies, such as Density Functional Theory (DFT), can provide valuable insights into the electronic properties, reactivity, and potential biological activity of new molecules, guiding synthetic efforts and accelerating the discovery process. unf.eduelsevierpure.comunf.edu

The unique properties of fluorinated pyrazoles also open up possibilities in emerging fields such as chemical biology and sensor technology. For example, the fluorine atom could serve as a sensitive NMR probe to study molecular interactions in biological systems. Furthermore, the ability of pyrazole carboxylic acids to act as ligands for metal ions could be exploited in the development of fluorescent sensors for the detection of specific analytes.

The continued exploration of the chemical space around the this compound scaffold, driven by a combination of advanced synthesis, biological screening, materials science, and computational modeling, holds the potential to unlock a wide range of new applications and fundamental scientific insights. mdpi.com

Q & A

Q. What are the common synthetic routes for 4-fluoro-5-methyl-1H-pyrazole-3-carboxylic acid?

Synthesis typically involves fluorination and carboxylation of pyrazole precursors. A widely used method starts with cyclocondensation of hydrazine derivatives with β-keto esters, followed by regioselective fluorination using reagents like Selectfluor™ or DAST (diethylaminosulfur trifluoride). For example, difluoromethylation of pyrazole intermediates (as seen in analogous compounds) can introduce fluorine at the 4-position . Post-functionalization steps, such as hydrolysis of ester groups, yield the carboxylic acid moiety .

Q. How is this compound characterized spectroscopically?

Key characterization tools include:

- NMR : and NMR identify substituent positions (e.g., fluorinated carbons at ~160–170 ppm for -coupled signals) .

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H] at m/z 188.1 for CHFNO) .

- IR : Carboxylic acid C=O stretch at ~1700 cm and N-H pyrazole stretch at ~3200 cm .

Q. What are its primary applications in medicinal chemistry?

This compound serves as a scaffold for drug discovery. Its pyrazole core is used in designing enzyme inhibitors (e.g., kinases, cyclooxygenases) due to hydrogen-bonding interactions with active sites. The fluorine atom enhances metabolic stability and bioavailability, while the carboxylic acid group allows for salt formation to improve solubility .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Yield optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve fluorination efficiency .

- Catalysis : Palladium catalysts (e.g., Pd(PPh)) enhance cross-coupling reactions in pyrazole functionalization .

- Temperature Control : Stepwise heating (e.g., 60°C for cyclocondensation, 100°C for fluorination) minimizes side reactions .

Q. How do structural modifications affect bioactivity?

Comparative studies with analogs (e.g., 5-(trifluoromethyl) or 3-cyclopropyl derivatives) reveal:

- Fluorine Position : 4-Fluorine improves target binding affinity compared to 5-fluorine isomers .

- Methyl Substitution : The 5-methyl group enhances lipophilicity, correlating with increased blood-brain barrier penetration in neuroactive compounds .

- Carboxylic Acid : Esterification (e.g., ethyl ester) reduces polarity, improving cell membrane permeability .

Q. How to resolve contradictions in reported biological data?

Discrepancies in bioactivity (e.g., variable IC values) may arise from:

- Assay Conditions : Differences in buffer pH or co-solvents (e.g., DMSO concentration) affect compound stability .

- Enantiomeric Purity : Chiral centers in derivatives (e.g., 3-methyl group) can lead to divergent results; chiral HPLC or crystallization ensures enantiopurity .

Methodological Recommendations

- Synthetic Challenges : Use anhydrous conditions for fluorination to avoid hydrolysis .

- Data Reproducibility : Standardize assay protocols (e.g., ATP concentration in kinase assays) .

- Toxicity Screening : Prioritize Ames tests for mutagenicity given structural similarity to nitroaromatics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.